

High-Performance Liquid Chromatography (HPLC) Analysis of Penicillin: Application Notes and Protocols

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Compound of Interest

Compound Name: *Cillin*

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This document provides detailed application notes and protocols for the quantitative analysis of various penicillin antibiotics using High-Performance Liquid Chromatography (HPLC). The methods described are applicable to different matrices, including pharmaceutical formulations, biological fluids, and food products.

Introduction

Penicillins are a class of β -lactam antibiotics widely used in human and veterinary medicine.^[1] Accurate and reliable quantification of penicillins is crucial for quality control in pharmaceutical manufacturing, therapeutic drug monitoring, and food safety assurance.^{[1][2]} HPLC is a powerful and versatile technique for the analysis of penicillins due to its high resolution, sensitivity, and specificity.^{[2][3]} This document outlines established HPLC methods for the determination of several common penicillins, including Penicillin G, Penicillin V, Amoxicillin, Ampicillin, Oxacillin, Cloxacillin, and Dicloxacillin.

Method 1: Analysis of Penicillin G in Pharmaceutical Formulations (USP-38 Method)

This method is adapted from the United States Pharmacopeia (USP) for the assay of Penicillin G Sodium. It is a robust and widely accepted method for quality control of pharmaceutical

products.

Chromatographic Conditions

Parameter	Condition
Instrument	UltiMate 3000 LC or equivalent
Column	Synchronis aQ (4.6 x 100 mm, 5 µm)
Mobile Phase	0.01M Monobasic Potassium Phosphate and Methanol (60:40)
Separation Mode	Isocratic
Flow Rate	1.0 mL/min
Column Temperature	25°C
Injection Volume	10 µL
Detector	UV at 220 nm
Run Time	15 min

Table 1: Chromatographic conditions for the analysis of Penicillin G Sodium.[\[4\]](#)

Experimental Protocol

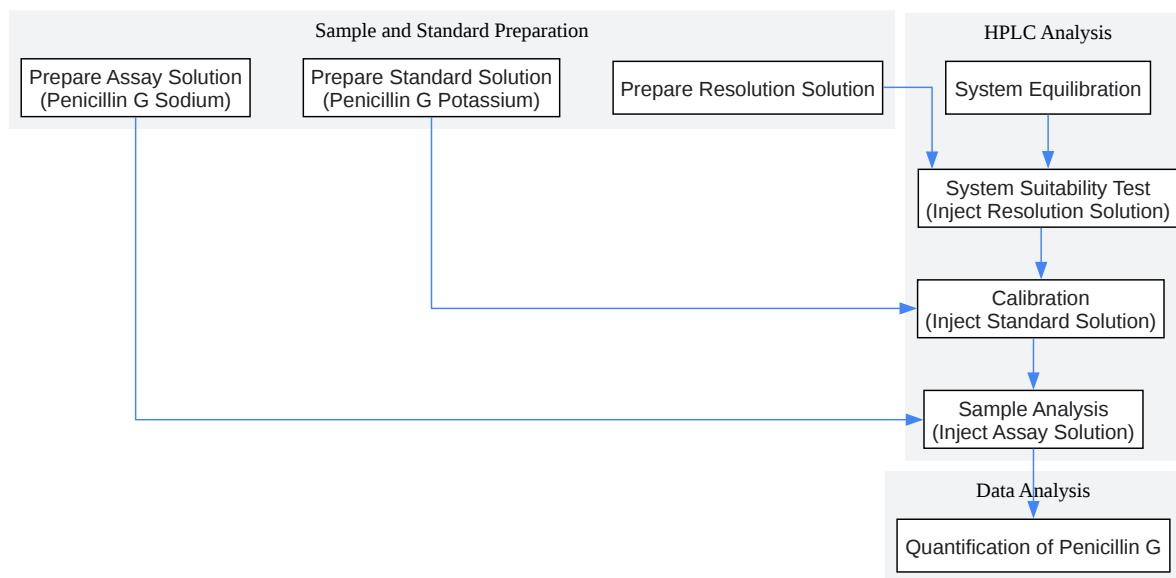
1. Preparation of Solutions

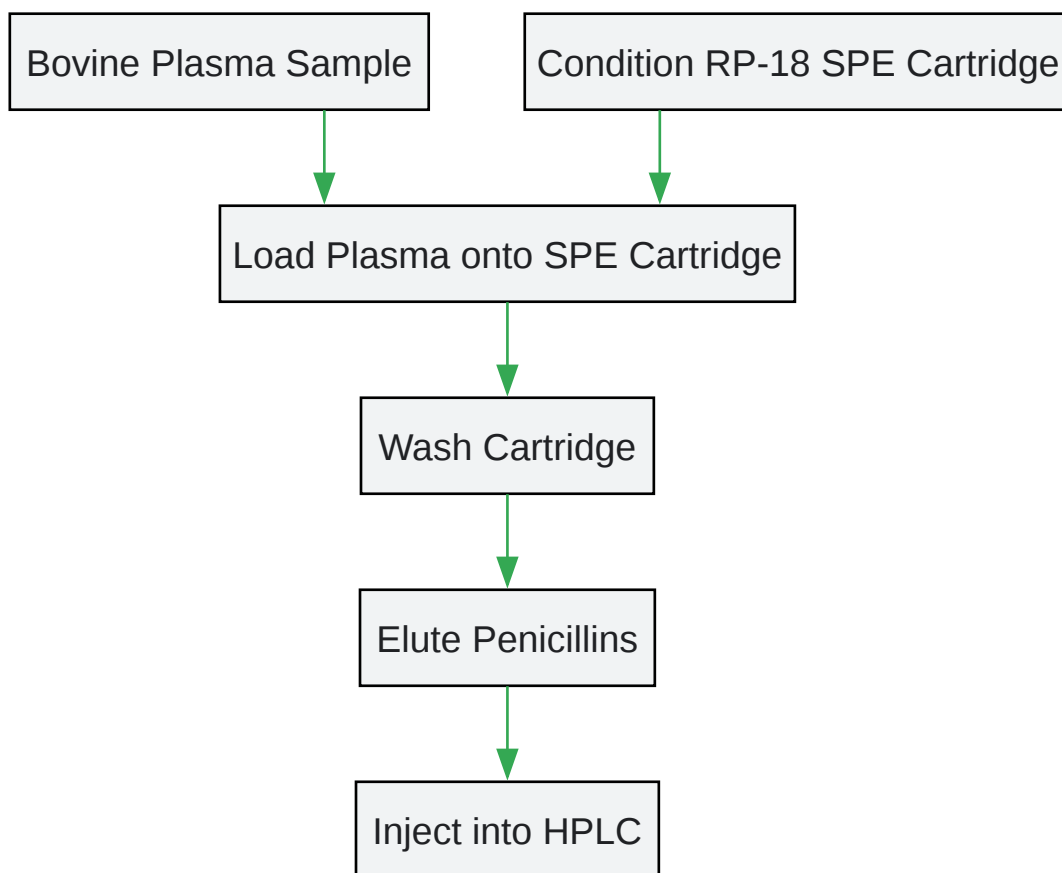
- Resolution Solution: Prepare a solution in water containing approximately 0.1 mg/mL each of Penicillin G Potassium and 2-phenylacetamide.[\[4\]](#)
- Standard Solution: Accurately weigh and transfer about 5 mg of Penicillin G Potassium Reference Standard to a 50 mL volumetric flask. Dissolve in 45 mL of water and make up the volume to 50 mL with water.[\[4\]](#)
- Assay Solution: Accurately weigh and transfer about 5 mg of Penicillin G Sodium sample to a 50 mL volumetric flask. Dissolve in 45 mL of water and make up the volume to 50 mL with water.[\[4\]](#)

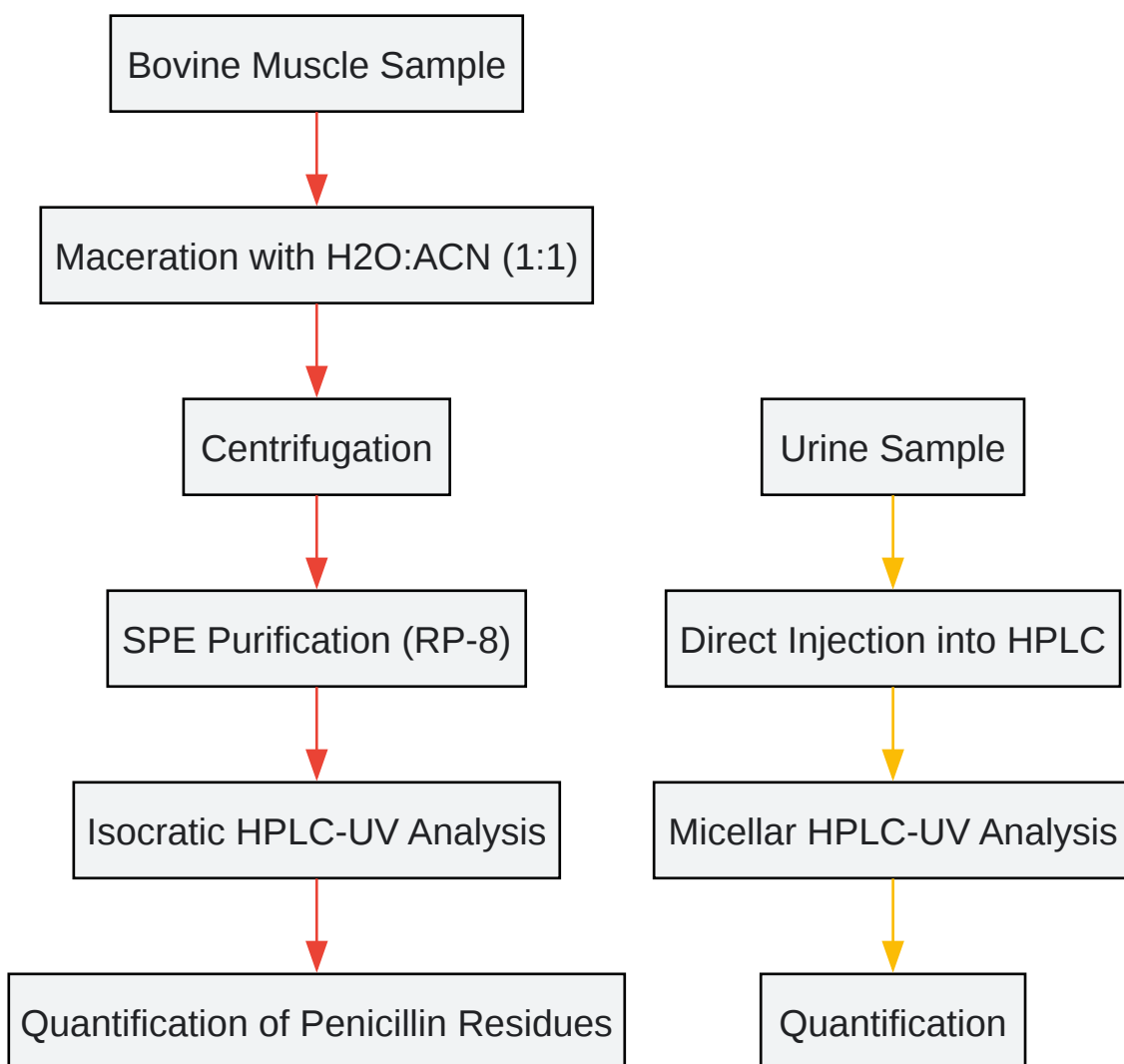
2. HPLC Analysis

- Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject the resolution solution to ensure the system suitability, particularly the resolution between 2-phenylacetamide and **Penicillin** G potassium, which should be not less than 2.0. [4]
- Inject the standard solution in replicate (e.g., five times) and check for system precision. The relative standard deviation (%RSD) should be not more than 2.0%. [4]
- Inject the assay solution.
- Calculate the concentration of **Penicillin** G Sodium in the sample by comparing the peak area with that of the standard solution.

Experimental Workflow







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